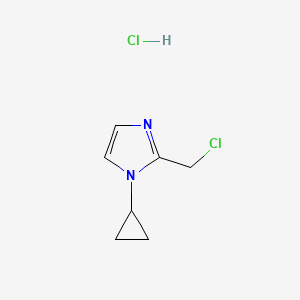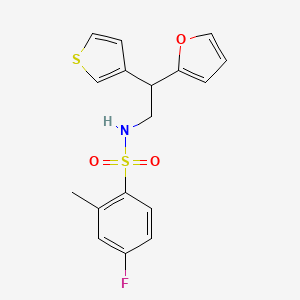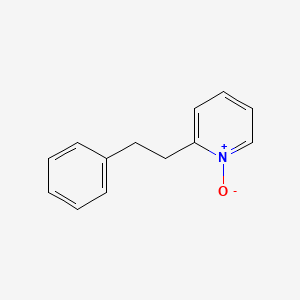
2-(2-Phenylethyl)pyridin-1-ium-1-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Phenylethyl)pyridin-1-ium-1-olate, also known as PEPO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine and material science.
Mecanismo De Acción
The exact mechanism of action of 2-(2-Phenylethyl)pyridin-1-ium-1-olate is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins that are involved in tumor growth, microbial proliferation, and inflammatory response. 2-(2-Phenylethyl)pyridin-1-ium-1-olate has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-(2-Phenylethyl)pyridin-1-ium-1-olate has been shown to exhibit various biochemical and physiological effects, including the inhibition of tumor growth, the suppression of microbial proliferation, and the reduction of inflammation. It has also been shown to induce apoptosis in cancer cells, which makes it a potential candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(2-Phenylethyl)pyridin-1-ium-1-olate in lab experiments is its simple and efficient synthesis method, which makes it easy to obtain in large quantities. However, one of the limitations of using 2-(2-Phenylethyl)pyridin-1-ium-1-olate is its instability in aqueous solutions, which can make it difficult to study its properties in biological systems.
Direcciones Futuras
There are numerous future directions for research on 2-(2-Phenylethyl)pyridin-1-ium-1-olate, including the development of more stable derivatives that can be used in biological systems, the optimization of its synthesis method to improve yield and purity, and the exploration of its potential applications in other fields of science, such as catalysis and energy storage.
In conclusion, 2-(2-Phenylethyl)pyridin-1-ium-1-olate is a promising chemical compound that has potential applications in various fields of science, including medicine and material science. Its simple synthesis method, antitumor, antimicrobial, and anti-inflammatory properties, and potential for inducing apoptosis in cancer cells make it a potential candidate for cancer therapy. However, further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential applications in other fields of science.
Métodos De Síntesis
2-(2-Phenylethyl)pyridin-1-ium-1-olate can be synthesized through a simple and efficient method that involves the reaction of 2-phenylethylamine and pyridine-1-oxide in the presence of an acid catalyst. The resulting product is a white crystalline solid that can be purified through recrystallization.
Aplicaciones Científicas De Investigación
2-(2-Phenylethyl)pyridin-1-ium-1-olate has been extensively studied for its potential applications in various fields of science, including medicine and material science. In medicine, 2-(2-Phenylethyl)pyridin-1-ium-1-olate has been shown to exhibit antitumor, antimicrobial, and anti-inflammatory properties. In material science, 2-(2-Phenylethyl)pyridin-1-ium-1-olate has been used as a precursor for the synthesis of various metal complexes and nanoparticles.
Propiedades
IUPAC Name |
1-oxido-2-(2-phenylethyl)pyridin-1-ium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c15-14-11-5-4-8-13(14)10-9-12-6-2-1-3-7-12/h1-8,11H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUKOXYRDCFRTDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=CC=CC=[N+]2[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Phenylethyl)pyridin-1-ium-1-olate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

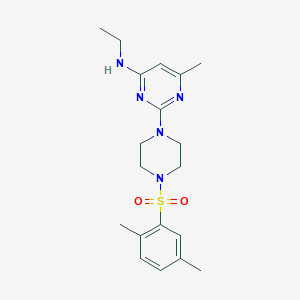
![N~4~-(4-ethylbenzyl)-5-methyl-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-1H-pyrazole-4-carboxamide](/img/structure/B2775537.png)
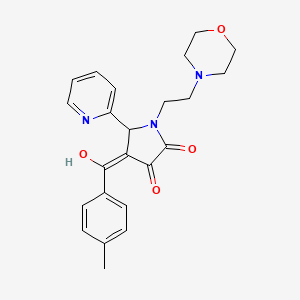
![N-(4-(dimethylamino)phenyl)-5-(4-fluorobenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2775540.png)
![2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2775545.png)

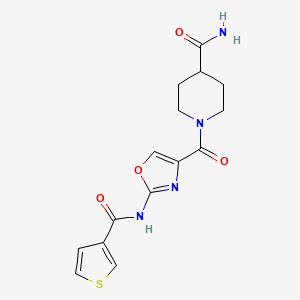
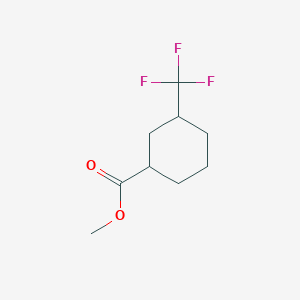
![4-bromobenzaldehyde [7-(2,3-dihydroxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B2775552.png)
![7-Chloro-3-((3,4-dimethylphenyl)sulfonyl)-5-(4-methylpiperazin-1-yl)-[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2775553.png)
![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-fluorobenzamide](/img/structure/B2775554.png)

